
Introduction: The Versatility of a Bifunctional
Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Phenylsulfonyl)ethanol

Cat. No.: B1294744 Get Quote

2-(Phenylsulfonyl)ethanol is an organic compound that has carved a significant niche as a

versatile intermediate and building block in modern synthetic chemistry.[1][2] Characterized by

a phenylsulfonyl group attached to an ethanol backbone, this molecule offers a unique

combination of reactivity that makes it invaluable to researchers in pharmaceutical

development, material science, and specialized organic synthesis.[1][3] Its bifunctional nature

—possessing both a nucleophilic hydroxyl group and a strongly electron-withdrawing sulfonyl

group—allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and

applications of 2-(Phenylsulfonyl)ethanol, offering field-proven insights and detailed protocols

for its use.

Core Compound Identifiers:

IUPAC Name: 2-(benzenesulfonyl)ethanol[4]

CAS Number: 20611-21-6[1]

Molecular Formula: C₈H₁₀O₃S[1]

Molecular Weight: 186.23 g/mol [1][4]

Synonyms: 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone, Phenyl-2-

hydroxyethyl sulfone[2]
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Caption: Molecular Structure of 2-(Phenylsulfonyl)ethanol.

Physicochemical Properties
2-(Phenylsulfonyl)ethanol is typically a clear yellow, viscous liquid or a low-melting solid,

depending on its purity.[1][2] The presence of the polar sulfonyl and hydroxyl groups

contributes to its solubility in polar organic solvents.[2]

Property Value Source(s)

Appearance Clear yellow viscous liquid [1]

Boiling Point 177 °C at 2 mmHg [1]

Density 1.557 g/mL at 25 °C [1][5]

Refractive Index (n20/D) 1.555 [1]

Chemical Stability
Stable under recommended

storage conditions
[6]

Incompatibilities Strong oxidizing agents [6]

Spectroscopic Profile: A Guide to Structural
Elucidation
Spectroscopic analysis is fundamental for verifying the structure and purity of 2-
(Phenylsulfonyl)ethanol. The following data outlines the expected spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence for the structure. Protons on the

carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 ppm

range.[7]
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Proton Assignment
Predicted Chemical
Shift (δ) in ppm
(CDCl₃)

Multiplicity Integration

Aromatic (C₆H₅) 7.50 - 7.95 Multiplet 5H

-CH₂- (adjacent to

SO₂)
~3.40 Triplet 2H

-CH₂- (adjacent to

OH)
~4.05 Triplet 2H

-OH
Variable (Broad

Singlet)
Singlet 1H

Note: The -OH proton signal can be confirmed by its disappearance upon adding a drop of D₂O

to the NMR sample.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon atoms adjacent to the electronegative oxygen and sulfonyl groups are shifted

downfield.

Carbon Assignment
Predicted Chemical Shift (δ) in ppm
(CDCl₃)

Aromatic (ipso-C) ~139

Aromatic (ortho, meta, para-C) 127 - 134

-CH₂- (adjacent to SO₂) ~59

-CH₂- (adjacent to OH) ~57

Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions from the hydroxyl and sulfonyl groups.
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Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (alcohol) 3500 - 3200 Strong, Broad[8]

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium[9]

S=O stretch (sulfone) 1350 - 1300 and 1160 - 1120 Strong, Two Bands[9]

C-O stretch (alcohol) 1260 - 1000 Strong[8]

Mass Spectrometry (MS)
In mass spectrometry, alcohols often undergo characteristic fragmentation patterns, including

alpha-cleavage and dehydration.[8]

Ion m/z (Expected) Description

[M]⁺ 186 Molecular Ion

[M-H₂O]⁺ 168 Loss of water

[C₆H₅SO₂]⁺ 141 Phenylsulfonyl cation

[C₂H₄OH]⁺ 45 Cleavage product

[C₆H₅]⁺ 77 Phenyl cation

Chemical Properties and Reactivity
The synthetic utility of 2-(Phenylsulfonyl)ethanol stems from the distinct reactivity of its two

functional groups.

The Phenylsulfonyl Group: An Electron-Withdrawing
Powerhouse
The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing, which profoundly

influences the molecule's reactivity.[10]
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Activation of Adjacent Protons: The sulfonyl group increases the acidity of the protons on the

adjacent methylene group (α-protons). This facilitates deprotonation by a suitable base,

forming a carbanion that can participate in various carbon-carbon bond-forming reactions.

Leaving Group Potential: While the phenylsulfonyl group itself is a poor leaving group in

direct substitution, the entire 2-(phenylsulfonyl)ethyl moiety can be eliminated under basic

conditions.[11] This property is the cornerstone of its use as a protecting group.

The Hydroxyl Group: A Versatile Nucleophile
The primary alcohol (-OH) group exhibits typical reactivity:

Nucleophilic Attack: It can act as a nucleophile to form ethers and esters.

Conversion to a Better Leaving Group: The hydroxyl group can be readily converted into a

better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the

corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic

substitution reactions (Sₙ2).
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Reactivity of 2-(Phenylsulfonyl)ethanol

Hydroxyl Group Reactions

Sulfonyl Group Influence

2-(Phenylsulfonyl)ethanol
(PhSO₂CH₂CH₂OH)

Esterification
(RCOCl, base)

 Forms Ester
PhSO₂CH₂CH₂OCOR

Etherification
(R-X, base)

 Forms Ether
PhSO₂CH₂CH₂OR

Activation
(TsCl, pyridine)

 Forms Tosylate
PhSO₂CH₂CH₂OTs

α-Proton Abstraction
(Strong Base)

 Forms α-Carbanion
PhSO₂CH⁻CH₂OH

Base-Mediated Elimination
(Deprotection)

 Forms Alkene
(after modification)

Click to download full resolution via product page

Caption: Mechanism of base-catalyzed deprotection of a PSE group.

Material Science and Analytical Chemistry
In material science, 2-(Phenylsulfonyl)ethanol is used in the production of specialty polymers

and resins, where it can enhance material properties. [3]In analytical chemistry, it serves as a

derivatizing agent in chromatography, improving the detection and quantification of certain

analytes. [1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1294744?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294744?utm_src=pdf-body
https://www.jk-sci.com/products/j5341822
https://www.chemimpex.com/products/41822
https://www.jk-sci.com/products/j5341822
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following protocols are representative of the synthesis and use of 2-
(Phenylsulfonyl)ethanol. All manipulations should be performed in a well-ventilated fume

hood with appropriate personal protective equipment (PPE). [6]

Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanol
This protocol describes a common method for synthesizing the title compound from thiophenol

and 2-chloroethanol, followed by oxidation.

Step 1: Synthesis of 2-(Phenylthio)ethanol

To a stirred solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 0 °C,

add 2-chloroethanol (1.05 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, remove the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide.

Step 2: Oxidation to 2-(Phenylsulfonyl)ethanol

Dissolve the crude 2-(phenylthio)ethanol in a suitable solvent like dichloromethane or acetic

acid.

Cool the solution to 0 °C in an ice bath.

Add an oxidizing agent, such as hydrogen peroxide (in acetic acid) or meta-

chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature

below 10 °C.

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete

consumption of the starting material.
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Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution

and brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography on silica gel to afford pure 2-
(Phenylsulfonyl)ethanol.
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Step 1: Sulfide Formation

Step 2: Oxidation

1. Dissolve Thiophenol & NaOH in EtOH at 0°C

2. Add 2-Chloroethanol dropwise

3. Warm to RT, stir for 12h

4. Concentrate and extract with Ethyl Acetate

5. Dissolve sulfide in DCM at 0°C

6. Add oxidizing agent (e.g., m-CPBA)

7. Stir at RT for 4-6h

8. Quench, extract, and wash

9. Purify by Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(Phenylsulfonyl)ethanol.
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Protocol 2: O-Alkylation using 2-(Phenylsulfonyl)ethanol
This protocol demonstrates the use of 2-(Phenylsulfonyl)ethanol as a precursor for an

alkylating agent after activating the hydroxyl group.

Step 1: Activation of the Hydroxyl Group (Tosylation)

Dissolve 2-(Phenylsulfonyl)ethanol (1.0 eq) in anhydrous dichloromethane under an inert

atmosphere (N₂ or Ar).

Add pyridine (2.0 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-

(phenylsulfonyl)ethyl tosylate, which can often be used without further purification.

Step 2: Nucleophilic Substitution

Dissolve the nucleophile (e.g., a phenol, 1.0 eq) in a polar aprotic solvent such as DMF or

acetonitrile.

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

Add the 2-(phenylsulfonyl)ethyl tosylate (1.1 eq) from Step 1 to the mixture.

Heat the reaction to 60-80 °C and monitor by TLC.

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers, dry, concentrate, and purify by chromatography to obtain

the desired ether product.
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Safety and Handling
2-(Phenylsulfonyl)ethanol is an irritant and should be handled with care. [4][6]

Hazard Statements:

H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May

cause respiratory irritation. [4][6]* Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] * P280: Wear protective

gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of

soap and water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]*

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away

from incompatible substances like strong oxidizing agents. [1][6]* Disposal: Dispose of

contents/container to an approved waste disposal plant in accordance with local

regulations. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before

handling this chemical. [6][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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